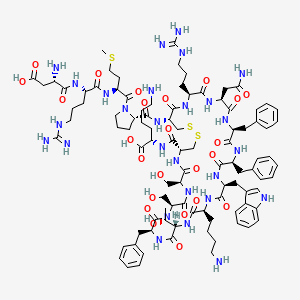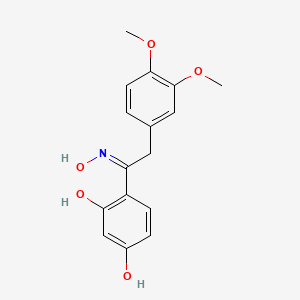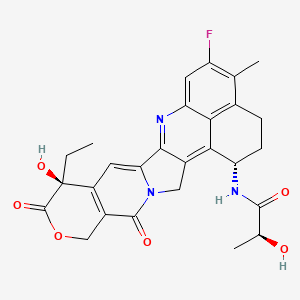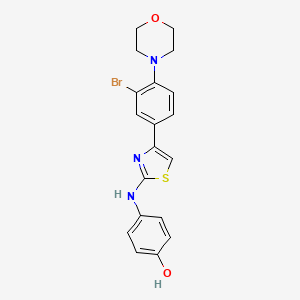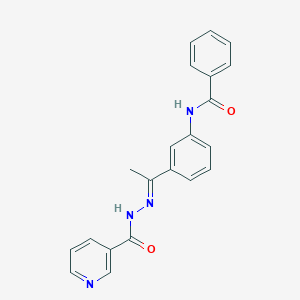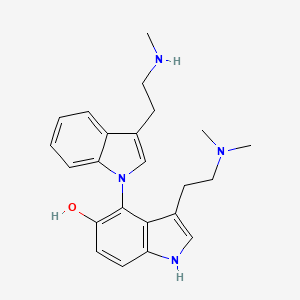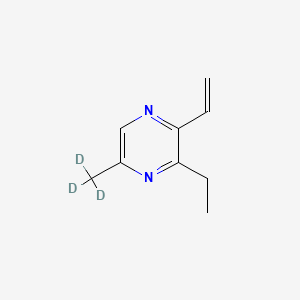
3-Ethyl-5-methyl-2-vinylpyrazine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methyl-2-vinylpyrazine-d3 is a deuterated compound, specifically a labeled version of 3,4-Dimethyl-2-pentylfuran . Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in research settings, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
準備方法
The synthesis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 involves the incorporation of deuterium into the molecular structure of 3,4-Dimethyl-2-pentylfuran . The specific synthetic routes and reaction conditions for this compound are not widely documented, but generally, deuteration can be achieved through various methods such as catalytic exchange, chemical reduction, or using deuterated reagents . Industrial production methods would likely involve these techniques on a larger scale, ensuring high purity and yield.
化学反応の分析
3-Ethyl-5-methyl-2-vinylpyrazine-d3, like other pyrazine derivatives, can undergo several types of chemical reactions:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield pyrazine N-oxides, while reduction could produce various hydrogenated pyrazine derivatives .
科学的研究の応用
3-Ethyl-5-methyl-2-vinylpyrazine-d3 has several scientific research applications:
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions.
作用機序
The mechanism of action of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion . This is due to the kinetic isotope effect, where the presence of deuterium can slow down the rate of chemical reactions involving the compound .
類似化合物との比較
3-Ethyl-5-methyl-2-vinylpyrazine-d3 can be compared with other deuterated compounds and pyrazine derivatives:
3,4-Dimethyl-2-pentylfuran: The non-deuterated version of the compound, used for similar research purposes but without the benefits of deuterium labeling.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative, used in flavor and fragrance industries.
3,5-Dimethyl-2-vinylpyrazine: Similar structure but lacks the ethyl group, used in various chemical research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics .
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
151.22 g/mol |
IUPAC名 |
2-ethenyl-3-ethyl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3/i3D3 |
InChIキー |
YSQNQOKRWIKETP-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)CC)C=C |
正規SMILES |
CCC1=NC(=CN=C1C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


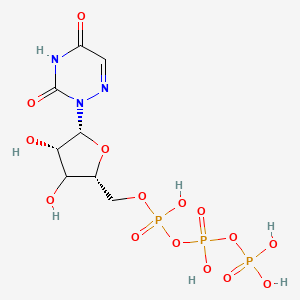
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)


